molecular formula C19H19N3O3S B7983252 1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid

1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid

Cat. No.: B7983252
M. Wt: 369.4 g/mol
InChI Key: OLEIRMROYXTKPL-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused to a pyridine ring, with a methoxyphenyl group and a piperidinecarboxylic acid moiety attached.

Properties

IUPAC Name

1-[5-(4-methoxyphenyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-14-4-2-12(3-5-14)15-6-7-16-17(20-15)26-19(21-16)22-10-8-13(9-11-22)18(23)24/h2-7,13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEIRMROYXTKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(S3)N4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. For example, the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids can yield thiazolo[5,4-b]pyridin-2-one derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its methoxyphenyl group and piperidinecarboxylic acid moiety contribute to its ability to interact with a wide range of molecular targets .

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